N-ヨードモルホリンヒドリド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Iodomorpholine hydriodide is an iodinating reagent . It has a molecular formula of C4H9I2NO and a molecular weight of 340.93 . It is used in various chemical reactions, particularly in the iodination of certain compounds .

Molecular Structure Analysis

The molecular structure of N-Iodomorpholine hydriodide consists of a morpholine ring with an iodine atom attached . The exact structural details are not provided in the search results.Chemical Reactions Analysis

N-Iodomorpholine hydriodide is used as an iodinating reagent in various chemical reactions . For example, it can be used in the iodination of (4-ethynylphenyl)diphenylphosphine oxide to yield (4-(iodoethynyl)phenyl)diphenylphosphine oxide, which is further used to prepare phosphine oxide-iodotriazole hybrid molecules .Physical and Chemical Properties Analysis

N-Iodomorpholine hydriodide is a solid with a melting point of 92-96°C . It should be stored at a temperature of 2-8°C .科学的研究の応用

ヨウ素化試薬

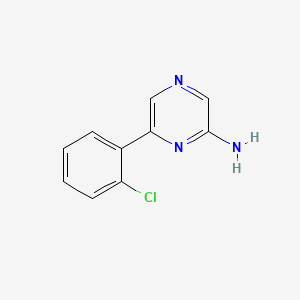

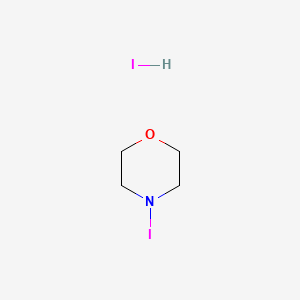

“N-ヨードモルホリンヒドリド”は、ヨウ素化試薬として使用されます {svg_1} {svg_2}. 様々な化合物のヨウ素化において重要な役割を果たし、反応性を高めたり、化学的性質を変更したりします。

ハイブリッド分子の合成

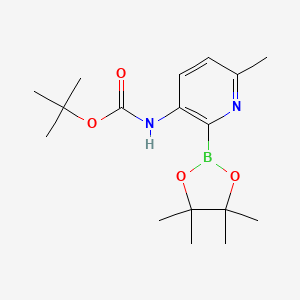

この化合物は、(4-エチニルフェニル)ジフェニルホスフィンオキシドのヨウ素化に用いられ、(4-(ヨードエチニル)フェニル)ジフェニルホスフィンオキシドが得られます {svg_3} {svg_4}. この生成物はさらに、ホスフィンオキシド-ヨードトリアゾールハイブリッド分子の調製に使用されます {svg_5} {svg_6}. これらのハイブリッド分子は、医薬品化学や材料科学など、様々な分野で潜在的な用途があります。

超分子構造

“N-ヨードモルホリンヒドリド”は、銀ビス(ピラゾリル)メタン錯体をベースとした超分子構造の合成に使用されます {svg_7} {svg_8}. これらの構造は、触媒、分子認識、ナノテクノロジーなどの分野で潜在的な用途があります。

ナフトキノンの合成

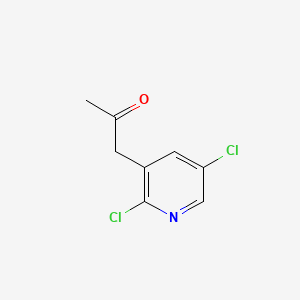

この化合物は、ヨード-1,4-ナフトキノンの合成に使用されます {svg_9} {svg_10}. これらのナフトキノンは、生物学的に重要な3-アリール-1,4-ナフトキノンの調製に使用されます {svg_11} {svg_12}. ナフトキノンとその誘導体は、抗がん、抗菌、抗炎症作用など、様々な生物学的活性について研究されています。

抽出剤

“N-ヨードモルホリンヒドリド”を含むヘテロジトピック分子レセプターシステムは、新規抽出剤として有望視されています {svg_13}. これらのシステムは、アルカリ金属、遷移金属、貴金属の塩を様々な範囲で捕捉および/または回収することができます {svg_14}.

Safety and Hazards

N-Iodomorpholine hydriodide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

作用機序

Target of Action

N-Iodomorpholine hydriodide is primarily used as an iodinating reagent . Its primary targets are typically organic compounds that are susceptible to iodination, such as phenyl rings and alkenes .

Mode of Action

The compound interacts with its targets through a process known as iodination . This involves the substitution or addition of an iodine atom in the target molecule . The iodination process can result in significant changes in the target molecule, including changes in reactivity, stability, and other chemical properties .

Biochemical Pathways

The specific biochemical pathways affected by N-Iodomorpholine hydriodide depend on the nature of the target molecule. For instance, it has been used in the iodination of (4-ethynylphenyl)diphenylphosphine oxide to yield (4-(iodoethynyl)phenyl)diphenylphosphine oxide . This product is further used to prepare phosphine oxide-iodotriazole hybrid molecules .

Result of Action

The molecular and cellular effects of N-Iodomorpholine hydriodide’s action are largely dependent on the specific context of its use. In general, the iodination process can significantly alter the chemical properties of the target molecule, potentially leading to changes in its biological activity .

Action Environment

The action, efficacy, and stability of N-Iodomorpholine hydriodide can be influenced by various environmental factors. These include the pH, temperature, and solvent conditions of the reaction it is used in. Optimal conditions would need to be determined based on the specific requirements of the reaction .

生化学分析

Biochemical Properties

N-Iodomorpholine Hydriodide plays a significant role in biochemical reactions, particularly in the iodination of certain compounds. For instance, it is used in the iodination of (4-ethynylphenyl)diphenylphosphine oxide to yield (4-(iodoethynyl)phenyl)diphenylphosphine oxide

Molecular Mechanism

N-Iodomorpholine Hydriodide exerts its effects at the molecular level primarily through its role as an iodinating agent. It can facilitate the addition of iodine atoms to other molecules, which can lead to significant changes in their properties and functions . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

特性

IUPAC Name |

4-iodomorpholine;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8INO.HI/c5-6-1-3-7-4-2-6;/h1-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOIUCVTBFWRCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1I.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9I2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678979 |

Source

|

| Record name | 4-Iodomorpholine--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120972-13-6 |

Source

|

| Record name | 4-Iodomorpholine--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Iodomorpholine hydriodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B599242.png)

![(7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B599259.png)

![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B599264.png)